molecular formula C17H34O10P2 B14032867 Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate CAS No. 136496-82-7

Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate

Cat. No.: B14032867
CAS No.: 136496-82-7
M. Wt: 460.4 g/mol
InChI Key: JXWKWXRNYDCYBQ-UHFFFAOYSA-N
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Description

Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate is a highly functionalized organophosphorus compound characterized by a central propanedioate ester core substituted with two diethoxyphosphoryl ethyl groups. Its structure combines the reactivity of the malonate ester system with the electron-withdrawing and coordinating properties of phosphoryl groups, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

CAS No.

136496-82-7

Molecular Formula

C17H34O10P2

Molecular Weight

460.4 g/mol

IUPAC Name

diethyl 2-[2,2-bis(diethoxyphosphoryl)ethyl]propanedioate

InChI

InChI=1S/C17H34O10P2/c1-7-22-16(18)14(17(19)23-8-2)13-15(28(20,24-9-3)25-10-4)29(21,26-11-5)27-12-6/h14-15H,7-13H2,1-6H3

InChI Key

JXWKWXRNYDCYBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE typically involves the reaction of diethyl malonate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with diethyl phosphite to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE involves its interaction with various molecular targets. The ester and phosphonate groups can participate in different biochemical pathways, influencing enzyme activity and cellular processes. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby modulating their function .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate, highlighting substituent variations and physicochemical properties inferred from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Diethyl 2,2-bis(prop-2-ynyl)propanedioate C₁₃H₁₆O₄ Two propargyl groups 236.26 High XLogP3 (1.9); potential for click chemistry
Diethyl diallylmalonate C₁₃H₂₀O₄ Two allyl groups 240.30 Polymer precursor; liquid at room temp
Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate C₂₁H₂₂N₂O₈ Two 4-nitrobenzyl groups 430.41 High polarity; nitro groups enhance reactivity
Diethyl 2,2-bis(2,2-difluoroethyl)propanedioate C₁₁H₁₄F₄O₄ Two difluoroethyl groups Not specified Fluorinated analog; potential bioactivity
Diethyl ((diethoxyphosphoryl)(1,3-diazepene-2-ylidene)methyl)(methyl)phosphoroamidate C₁₄H₂₉N₂O₇P₂ Phosphoryl and diazepine moieties 422.33 Antimicrobial activity (inferred from related phosphonates)

Key Differences in Reactivity and Functionality

  • Phosphoryl vs. Non-Phosphoryl Substituents: Unlike analogs such as Diethyl diallylmalonate (non-phosphorylated), the diethoxyphosphoryl groups in the target compound enhance its ability to coordinate metal ions and participate in phosphorylation reactions. This property is critical in catalytic applications and enzyme inhibition studies .
  • Electron-Withdrawing Effects : The nitrobenzyl-substituted analog (C₂₁H₂₂N₂O₈) exhibits heightened reactivity in nucleophilic substitution due to the electron-withdrawing nitro groups, whereas the target compound’s phosphoryl groups may stabilize negative charges, influencing its acidity (pKa) and solubility .
  • Biological Activity: Phosphonate derivatives like those in and demonstrate antimicrobial and cytotoxic properties.

Biological Activity

Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a bisphosphonate derivative characterized by two diethoxyphosphoryl groups attached to a central ethylene chain. The synthesis typically involves the reaction of diethyl malonate with phosphonylating agents under controlled conditions to yield the desired compound .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties
Recent studies indicate that bisphosphonates, including derivatives like this compound, exhibit anticancer properties by inhibiting osteoclast activity and bone resorption. This mechanism is particularly beneficial in treating cancers that metastasize to bone .

2. Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes such as farnesyl diphosphate synthase (FPPS), which plays a crucial role in the mevalonate pathway—a pathway essential for cell proliferation and survival. This inhibition can lead to decreased cancer cell viability and proliferation .

3. Antimicrobial Effects
There is emerging evidence suggesting that bisphosphonates possess antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of FPPS and osteoclast activity ,
AntimicrobialDisruption of bacterial cell wall synthesis ,
Enzyme InhibitionTargeting metabolic pathways in cancer cells ,

Case Studies

  • Anticancer Efficacy
    A study published in Nature demonstrated that bisphosphonates significantly reduced tumor growth in models of breast cancer metastasizing to bone. The administration of this compound resulted in a marked decrease in osteoclast-mediated bone resorption, suggesting its utility as an adjunct therapy in oncology .
  • Antimicrobial Activity
    Research conducted by the University of Venice explored the antimicrobial properties of various bisphosphonates, including this compound. The findings indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .

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